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Compound of Interest

Compound Name: Capsanthin

Cat. No.: B1668288 Get Quote

This application note provides a detailed protocol for the efficient extraction of capsanthin, the

primary carotenoid responsible for the red color of paprika (Capsicum annuum L.), using

Accelerated Solvent Extraction (ASE). This method offers significant advantages over

conventional techniques by reducing solvent consumption and extraction time.[1][2] The

protocols and data presented are intended for researchers, scientists, and professionals in

drug development and natural product analysis.

Introduction
Capsanthin is a valuable natural pigment and potent antioxidant.[3] Accelerated Solvent

Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient

automated technique for extracting compounds from solid and semi-solid samples.[4][5] It

utilizes elevated temperatures and pressures to increase the efficiency of the extraction

process, leading to shorter extraction times and reduced solvent usage compared to traditional

methods like maceration or Soxhlet extraction.[6][7] This protocol details an optimized ASE

method for extracting capsanthin from dried paprika powder, followed by quantification using

Ultra-Performance Liquid Chromatography (UPLC).

Materials and Equipment
Raw Material: Dried red paprika (Capsicum annuum L.) fruit, finely ground.

Solvents:
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Acetone (ACS Grade or higher)

Ethanol (95% or higher)

Methanol (HPLC Grade)

Water (HPLC Grade)

Standards: Capsanthin (analytical standard, e.g., from ChromaDex)[1]

Reagents:

Diatomaceous earth (ASE prep grade)

Nitrogen gas (high purity)

Equipment:

Freeze-dryer

Grinder or mill

Accelerated Solvent Extractor (ASE) System (e.g., Dionex ASE 350)[7]

Extraction cells and cellulose filters

Rotary evaporator or solvent evaporator (e.g., TurboVap)[8]

Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA)

detector

UPLC Column (e.g., Waters ACQUITY UPLC BEH C18)[1]

Analytical balance

Volumetric flasks, pipettes, and syringes

Syringe filters (0.45 µm)
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Experimental Protocol
3.1. Sample Preparation

Washing and Drying: Wash fresh red paprika fruits to remove any surface contaminants.

Drain the water thoroughly.[6]

Freeze-Drying: Freeze-dry the paprika fruits until a constant weight is achieved to remove

moisture.

Grinding: Grind the freeze-dried paprika into a fine, homogenous powder.

Storage: Store the paprika powder at -70°C in an airtight, dark container to prevent

degradation of carotenoids.[6]

3.2. Accelerated Solvent Extraction (ASE) Procedure This protocol is based on an optimized

method developed using a Box-Behnken design.[1][9]

Cell Preparation: Place a cellulose filter at the bottom of the stainless-steel extraction cell.

Sample Loading: Mix 1 gram of the ground paprika powder with an appropriate amount of

diatomaceous earth and load the mixture into the extraction cell.[7]

System Setup: Place the loaded cell into the ASE system carousel.

Method Parameters: Set the following optimized extraction parameters on the ASE system

software.[1][2][6]

Extraction Solvent: 50% Acetone in Ethanol (v/v)

Temperature: 100°C

Pressure: 1500 psi

Static Time: 5 minutes

Static Cycles: 3
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Solvent Flush: 60% of cell volume

Nitrogen Purge: 60 seconds

Extraction: Start the automated extraction process. The extract will be collected in a sealed

vial.

3.3. Post-Extraction Processing

Solvent Evaporation: Combine the extracts and evaporate the solvent to complete dryness

using a rotary evaporator or a solvent evaporator (e.g., TurboVap) at a temperature below

35°C to prevent thermal degradation.[8][10]

Reconstitution: Redissolve the dried extract in a known volume of acetone (e.g., 3 mL) for

subsequent analysis.[8]

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before UPLC

analysis.

3.4. Quantitative Analysis by UPLC

Chromatographic Conditions:

Column: UPLC BEH C18 column[1]

Mobile Phase: Isocratic elution with 85% Methanol in Water[1]

Flow Rate: 0.45 mL/min[11]

Column Temperature: 35°C[11]

Detection: Monitor at 450 nm[11]

Standard Curve: Prepare a series of standard solutions of capsanthin at different

concentrations (e.g., 10 to 100 µg/mL).[6] Inject the standards into the UPLC system to

generate a calibration curve.
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Quantification: Inject the filtered sample extract. Identify the capsanthin peak by comparing

its retention time with the standard. Quantify the amount of capsanthin in the extract using

the standard calibration curve.

Data Presentation
The following tables summarize the quantitative data related to the ASE of capsanthin from

paprika.

Table 1: Optimized ASE Parameters for Capsanthin Extraction

Parameter Optimal Value Reference

Temperature 100°C [1][2][6]

Static Time 5 minutes [1][2][6]

Solvent Composition 50% Acetone/Ethanol (v/v) [1][2][6]

Pressure 1500 psi [1][2][6]

| Static Cycles | 3 |[6] |

Table 2: Comparison of Capsanthin Yield

Extraction Method
Capsanthin Yield (mg/100
g dry weight)

Reference

Optimized ASE 26.86 ± 3.70 [1][2][6]

Conventional Solvent

Extraction*

Not Quantified (used for

comparison)
[6]

*Conventional method involved soaking 1g of sample in 160 mL acetone for ~48 hours at 4°C.

[6]

Table 3: UPLC Method Validation Data for Capsanthin Quantification
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Parameter Value Reference

Limit of Detection (LOD) 1.2 µg/mL [1][6]

Limit of Quantification (LOQ) 3.7 µg/mL [1][6]

Recovery (Within-run) 91.88–99.23 % [1]

| Recovery (Between-run) | 97.32–104.23 % |[1] |

Visualization
The following diagram illustrates the complete workflow for the extraction and quantification of

capsanthin from paprika.
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Sample Preparation

Accelerated Solvent Extraction (ASE)

Post-Extraction Processing

UPLC Analysis

Start: Fresh Paprika

Wash & Drain

Freeze-Dry

Grind to Powder

Store at -70°C

Load Sample into ASE Cell

Run ASE
(100°C, 5 min, 1500 psi, 50% Acetone/Ethanol)

Collect Extract

Evaporate Solvent

Reconstitute in Acetone

Filter Sample (0.45 µm)

Inject into UPLC System

Quantify Capsanthin

End: Report Results

Click to download full resolution via product page

Caption: Workflow for ASE of Capsanthin from Paprika.
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Conclusion
The Accelerated Solvent Extraction protocol outlined provides a rapid, efficient, and

reproducible method for extracting capsanthin from paprika.[1][4] The optimized conditions

significantly reduce extraction time and the volume of organic solvents required, making it a

superior alternative to conventional extraction techniques.[2] The UPLC method described

allows for accurate and precise quantification of the extracted capsanthin, supporting its

application in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668288#protocol-for-accelerated-solvent-extraction-
ase-of-capsanthin-from-paprika]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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